ボノプラザンフマル酸塩

説明

ボノプラザンフマル酸塩は、胃十二指腸潰瘍や逆流性食道炎などの酸関連疾患の治療に主に使用される、クラス初のカリウム競合性酸阻害剤です。 ピロリ菌根絶のために抗生物質と組み合わせて使用されることもあります 。 従来のプロトンポンプ阻害剤とは異なり、ボノプラザンフマル酸塩はより強力で持続的な酸抑制効果を提供します .

科学的研究の応用

Vonoprazan fumarate has a wide range of scientific research applications:

Chemistry: Used in the study of acid suppression mechanisms and the development of new acid blockers.

Biology: Investigated for its effects on gastric parietal cells and its role in acid secretion.

Medicine: Used in the treatment of acid-related disorders and Helicobacter pylori eradication.

Industry: Employed in the pharmaceutical industry for the production of acid suppression medications.

作用機序

生化学分析

Biochemical Properties

It competitively inhibits the binding of potassium ions to this enzyme . The potency of inhibition is approximately 350 times higher than the proton pump inhibitor, lansoprazale .

Cellular Effects

Vonoprazan Fumarate has a significant impact on gastric parietal cells. It is highly concentrated in the acidic canaliculi of these cells, eliciting an acid suppression effect for longer than 24 hours after administration . This effect is due to its high pKa and acid-resistant properties .

Molecular Mechanism

The mechanism of action of Vonoprazan Fumarate involves its competitive inhibition of the H+, K±ATPase enzyme. By blocking the binding of potassium ions to this enzyme, it inhibits gastric acid secretion . This inhibition is reversible and occurs in a potassium-competitive manner .

Temporal Effects in Laboratory Settings

Vonoprazan Fumarate shows a long-lasting antisecretory effect. It is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . Even after it is eliminated from the plasma, it is retained in the stomach for more than 24 hours .

Dosage Effects in Animal Models

In animal models, Vonoprazan Fumarate has shown potent and sustained acid secretion inhibitory effects

Metabolic Pathways

Vonoprazan Fumarate is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .

Transport and Distribution

Vonoprazan Fumarate is distributed extensively into tissues with a mean apparent volume of distribution of 1050 L . It is highly concentrated in the acidic canaliculi of the gastric parietal cells .

Subcellular Localization

Vonoprazan Fumarate selectively accumulates in gastric parietal cells in the mucosal layer of the stomach . Its high pKa promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps .

準備方法

合成経路と反応条件

ボノプラザンフマル酸塩の調製には、いくつかの段階が含まれます。

イミンの形成: 5-(2-フルオロフェニル)-1H-ピロール-3-カルバルデヒドを有機溶媒に溶解し、メチルアミンアルコール溶液と混合してイミンを生成します.

還元: イミンは、金属ボロハイドライドを使用して還元されます.

Boc保護: 得られた化合物を、有機溶媒中でBoc無水物と反応させます.

スルホン化: 保護された化合物を、水素化ナトリウムとクラウンエーテルで処理し、続いて3-ピリジン硫酸クロリドを加えます.

工業生産方法

ボノプラザンフマル酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスには、入手しやすい原料を使用し、高収率と環境への配慮を目指します .

化学反応の分析

反応の種類

ボノプラザンフマル酸塩は、いくつかの種類の化学反応を起こします。

酸化と還元: この化合物は、金属ボロハイドライドを使用して還元できます.

一般的な試薬と条件

金属ボロハイドライド: 還元反応に使用されます.

水素化ナトリウムとクラウンエーテル: スルホン化反応に使用されます.

トリフルオロ酢酸: 脱保護に使用されます.

主な生成物

これらの反応から生成される主な生成物は、フマル酸で塩化して得られるボノプラザンフマル酸塩そのものです .

科学研究への応用

ボノプラザンフマル酸塩は、幅広い科学研究への応用があります。

類似化合物との比較

類似化合物

オメプラゾール: 同様の適応症に使用されるプロトンポンプ阻害剤.

パンタプラゾール: 同様の作用機序を持つ別のプロトンポンプ阻害剤.

テゴプラザン: 新しいカリウム競合性酸阻害剤.

独自性

ボノプラザンフマル酸塩は、カリウム競合性メカニズムによって、従来のプロトンポンプ阻害剤と比較して、より強力で持続的な酸抑制効果を提供するため、ユニークです 。 また、CYP2C19の遺伝的多型の影響を受けにくく、その効果がより一貫しています .

ボノプラザンフマル酸塩は、酸関連疾患の治療において、従来の治療法に比べて効果と一貫性を向上させる、画期的な進歩を遂げています。

生物活性

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its efficacy in treating acid-related gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of vonoprazan, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Vonoprazan acts by competitively inhibiting the potassium ion binding site of the gastric H+/K+ ATPase, leading to a potent and sustained reduction in gastric acid secretion. This mechanism differentiates it from traditional proton pump inhibitors (PPIs), which require activation in an acidic environment.

Key Pharmacokinetic Findings

- Absorption : Vonoprazan is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.

- Half-life : The drug has a half-life ranging from 5 to 10 hours, allowing for once-daily dosing.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which may lead to potential drug-drug interactions .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of vonoprazan in various conditions:

Case Studies and Clinical Trials

- Erosive Esophagitis : A pivotal phase III trial showed that vonoprazan (20 mg) was non-inferior to lansoprazole (30 mg) in healing erosive esophagitis after 8 weeks of treatment. The healing rate for vonoprazan was approximately 93%, compared to 87% for lansoprazole .

- Helicobacter pylori Eradication : A network meta-analysis indicated that vonoprazan-based triple therapy achieved eradication rates exceeding 90%, significantly higher than standard therapies. However, effectiveness was reduced in areas with high clarithromycin resistance .

- Reflux Esophagitis : Studies have shown that vonoprazan significantly improves 24-hour esophageal pH levels and reduces inflammation compared to PPIs, indicating superior mucosal healing properties .

Safety Profile

The safety profile of vonoprazan has been extensively evaluated in clinical trials:

- Adverse Events : The incidence of adverse events with vonoprazan is comparable to that of traditional PPIs, with no serious adverse effects reported even at higher doses (up to 40 mg) .

- Drug Interactions : Research indicates that vonoprazan can inhibit the metabolism of drugs like midazolam and bupropion, suggesting caution when co-administered with medications metabolized by CYP3A4 .

Comparative Efficacy Against Proton Pump Inhibitors

| Parameter | Vonoprazan | Proton Pump Inhibitors |

|---|---|---|

| Healing Rate for Erosive Esophagitis | ~93% | ~87% |

| Time to Symptom Relief | Faster | Slower |

| Mucosal Healing Improvement | Significant | Moderate |

| Adverse Event Rate | Comparable | Comparable |

特性

IUPAC Name |

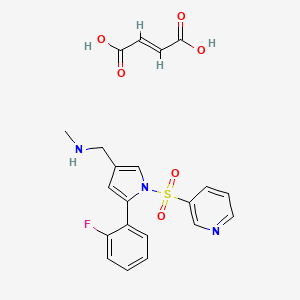

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。